

Application Note & Protocol: Analytical Standard for rac 5-Keto Fluvastatin

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *rac 5-Keto Fluvastatin*

Cat. No.: *B024276*

[Get Quote](#)

Abstract

This document provides a comprehensive technical guide for the use of the analytical standard for racemic (rac) 5-Keto Fluvastatin, a critical impurity and metabolite of Fluvastatin. Fluvastatin is a synthetic HMG-CoA reductase inhibitor used for the treatment of hypercholesterolemia.^[1] The accurate quantification of impurities like 5-Keto Fluvastatin is mandated by regulatory bodies to ensure the safety, efficacy, and quality of the final drug product. This guide details the physicochemical properties of the standard, provides validated protocols for its analysis using High-Performance Liquid Chromatography (HPLC) with UV detection, and outlines a confirmatory Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Furthermore, it includes a complete method validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines and practical advice for handling, storage, and troubleshooting.

Introduction: The Significance of 5-Keto Fluvastatin

Fluvastatin is a member of the statin class of drugs that lowers cholesterol by competitively inhibiting the HMG-CoA reductase enzyme.^[1] During its synthesis and under certain storage or physiological conditions, various related substances can form. One of the most significant of these is 5-Keto Fluvastatin, also identified as Fluvastatin EP Impurity D.^{[2][3][4]} It is a primary oxidative metabolite and a potential process impurity.

The presence and quantity of such impurities must be strictly controlled. Regulatory guidelines, such as those from the ICH, mandate the identification and quantification of impurities in drug

substances and products.^[5] Therefore, a robust, validated analytical method is essential for:

- Quality Control (QC): Ensuring lot-to-lot consistency of the drug substance and product.
- Stability Studies: Monitoring the formation of degradation products over time to establish shelf-life.^{[6][7][8]}
- Pharmacokinetic/Metabolism Studies: Quantifying metabolites in biological matrices.

This application note serves as an authoritative guide for researchers and QC analysts, providing the necessary protocols to accurately and reliably work with the **rac 5-Keto Fluvastatin** analytical standard.

Physicochemical Properties of the Analytical Standard

A well-characterized analytical standard is the foundation of any quantitative analysis. The properties of **rac 5-Keto Fluvastatin** are summarized below.

Property	Description	Source
Chemical Name	(E)-(+/-)-7-[3-(4-Fluorophenyl)-1-(methylethyl)-1H-indol-2-yl]-3-hydroxy-5-oxo-6-heptenoic acid	[4][9]
Synonyms	rac 5-Keto Fluvastatin, Fluvastatin EP Impurity D	[2][4][10]
CAS Number	1160169-39-0	[2][9]
Molecular Formula	C ₂₄ H ₂₄ FNO ₄	[2][9]
Molecular Weight	409.45 g/mol	[2][9]
Appearance	Off-white to pale yellow solid	[4]
Solubility	Soluble in methanol (MeOH), Dimethyl sulfoxide (DMSO)	[4]
Storage	Store protected from light and moisture at 2-8°C. For long-term storage, <-15°C is recommended.	[2][4]

Primary Analytical Method: HPLC-UV

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the primary method for the quantification of **rac 5-Keto Fluvastatin** in bulk drug and finished pharmaceutical products. The method described here is designed to be stability-indicating, capable of separating the impurity from the active pharmaceutical ingredient (API), Fluvastatin, and other related substances.

Rationale for Method Design

- Column: A C18 stationary phase is chosen for its hydrophobicity, which provides excellent retention and resolution for moderately polar compounds like statins and their metabolites.

- Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (acetonitrile) is employed. The buffer controls the ionization state of the acidic analyte, ensuring consistent retention and peak shape. The gradient allows for the elution of compounds with varying polarities within a reasonable run time.
- Detection: UV detection at approximately 240 nm provides good sensitivity for Fluvastatin and its related compounds due to the presence of chromophoric groups in their structures. [\[11\]](#)

Materials and Reagents

- Equipment: HPLC system with gradient pump, autosampler, column oven, and UV/Vis detector.
- Analytical Standard: **rac 5-Keto Fluvastatin** (Purity $\geq 95\%$).
- Reference Standard: USP Fluvastatin Sodium RS or equivalent. [\[12\]](#)[\[13\]](#)
- Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 μm particle size (e.g., Restek Ultra C18 or equivalent). [\[11\]](#)
- Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade).
- Buffer: Monobasic potassium phosphate (KH_2PO_4), Orthophosphoric acid.
- Water: HPLC grade or Milli-Q®.

Step-by-Step Protocol

1. Mobile Phase Preparation:

- Mobile Phase A: Prepare a 20 mM potassium phosphate buffer. Dissolve 2.72 g of KH_2PO_4 in 1 L of water. Adjust pH to 3.0 with orthophosphoric acid. Filter through a 0.45 μm membrane filter.
- Mobile Phase B: Acetonitrile.

2. Standard Solution Preparation:

- Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of **rac 5-Keto Fluvastatin** analytical standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol. This is the stock solution.
- Working Standard (1 µg/mL): Dilute 1.0 mL of the Stock Solution to 100 mL with a 50:50 mixture of Mobile Phase A and Mobile Phase B (Diluent).

3. Sample Preparation (from Fluvastatin 80 mg Tablets):

- Weigh and finely powder not fewer than 10 tablets.
- Transfer a quantity of powder equivalent to 40 mg of Fluvastatin into a 100 mL volumetric flask.
- Add approximately 70 mL of methanol and sonicate for 20 minutes to dissolve.
- Dilute to volume with methanol and mix well.
- Centrifuge a portion of this solution at 4000 rpm for 10 minutes.[14]
- Filter the supernatant through a 0.45 µm PVDF syringe filter, discarding the first 2 mL. This solution has a nominal concentration of 400 µg/mL of Fluvastatin.

4. Chromatographic Conditions:

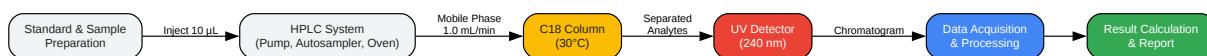
Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 μ m
Mobile Phase	A: 20 mM KH ₂ PO ₄ Buffer, pH 3.0B: Acetonitrile
Gradient	Time (min)
0	
20	
25	
26	
30	
Flow Rate	1.0 mL/min
Column Temp.	30°C
Injection Vol.	10 μ L
Detection	UV at 240 nm
Run Time	30 minutes

5. System Suitability Testing (SST):

- Before sample analysis, perform five replicate injections of the Working Standard (1 μ g/mL). The system is deemed suitable for use if the criteria in the table below are met.

Parameter	Acceptance Criteria
Tailing Factor (Asymmetry)	≤ 2.0
Theoretical Plates (N)	≥ 2000
Relative Standard Deviation (RSD)	$\leq 2.0\%$ for peak area and retention time

HPLC Workflow Diagram



[Click to download full resolution via product page](#)

Caption: High-level workflow for the HPLC-UV analysis of **rac 5-Keto Fluvastatin**.

Method Validation Protocol (ICH Q2(R1))

To ensure the analytical method is fit for its purpose, it must be validated according to the ICH Q2(R1) guideline.[15][16][17] This process establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.

Validation Parameters and Procedures

- Specificity/Selectivity:
 - Procedure: Analyze blank (diluent), placebo, a solution of **rac 5-Keto Fluvastatin** standard, a solution of Fluvastatin API, and a spiked sample solution containing both Fluvastatin and the impurity. The peak for 5-Keto Fluvastatin must be well-resolved from all other peaks.
 - Forced Degradation: To prove stability-indicating capability, subject the Fluvastatin API to stress conditions (acid, base, oxidation, heat, light) as recommended by ICH guidelines.[6][18][19] Analyze the stressed samples to ensure that degradation products do not co-elute with the 5-Keto Fluvastatin peak.
- Linearity:
 - Procedure: Prepare a series of at least five concentrations of **rac 5-Keto Fluvastatin**, typically ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., 0.25 to 1.5 μg/mL). Plot the peak area versus concentration and perform a linear regression analysis.
- Accuracy (Recovery):

- Procedure: Spike a placebo blend with the **rac 5-Keto Fluvastatin** standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate and calculate the percentage recovery.
- Precision:
 - Repeatability (Intra-assay): Analyze a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range.[\[17\]](#)
 - Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.
- Limit of Detection (LOD) & Limit of Quantitation (LOQ):
 - Procedure: Determine based on the signal-to-noise ratio (S/N). Typically, an S/N ratio of 3:1 is used for LOD and 10:1 for LOQ. Alternatively, calculate from the standard deviation of the response and the slope of the linearity curve.
- Robustness:
 - Procedure: Introduce small, deliberate variations to the method parameters and assess the impact on the results. Variables include mobile phase pH (± 0.2 units), column temperature ($\pm 5^\circ\text{C}$), and flow rate (± 0.1 mL/min).

Summary of Acceptance Criteria

Parameter	Acceptance Criteria
Specificity	Peak is free from interference; Peak Purity Index > 0.999
Linearity (r^2)	≥ 0.999
Accuracy (% Recovery)	98.0% - 102.0%
Precision (RSD)	Repeatability: $\leq 2.0\%$ Intermediate Precision: $\leq 3.0\%$
LOQ Precision (RSD)	$\leq 10.0\%$
Robustness	System suitability parameters must be met.

Confirmatory Method: LC-MS/MS

For applications requiring higher sensitivity and specificity, such as analysis in biological matrices or definitive peak identification, LC-MS/MS is the preferred method.[20][21]

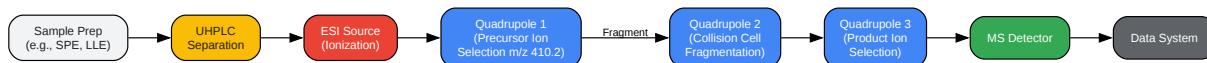
Principle

LC-MS/MS combines the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer. The high selectivity is achieved through Selected Reaction Monitoring (SRM), where a specific precursor ion (matching the molecular weight of **rac 5-Keto Fluvastatin**) is selected and fragmented, and a resulting specific product ion is monitored.

Protocol Outline

- LC System: An ultra-high performance liquid chromatography (UHPLC) system is often used to achieve faster separations. The mobile phases are typically MS-compatible (e.g., using formic acid or ammonium formate instead of non-volatile phosphate buffers).
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source is used.
- Ionization Mode: ESI in positive ion mode is typically effective for Fluvastatin and its metabolites.
- SRM Transitions: The instrument is set to monitor specific mass transitions. For **rac 5-Keto Fluvastatin** ($C_{24}H_{24}FNO_4$, MW 409.45), the protonated molecule $[M+H]^+$ would be m/z 410.2. A characteristic product ion would be determined by infusing the standard. An internal standard (e.g., a deuterated analog or a related compound like Rosuvastatin) is highly recommended for quantitative analysis.[22]

LC-MS/MS Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Workflow for LC-MS/MS analysis using Selected Reaction Monitoring (SRM).

Troubleshooting Guide

Problem	Possible Cause(s)	Suggested Solution(s)
No Peaks	Incorrect injection; Detector off; No flow	Check autosampler, detector settings, and pump pressure.
Peak Tailing	Column contamination; Buffer pH mismatch; Column degradation	Flush column; Ensure sample solvent is compatible with mobile phase; Replace column.
Retention Time Shift	Change in mobile phase composition; Flow rate fluctuation; Column temperature change	Prepare fresh mobile phase; Check pump for leaks/bubbles; Verify column oven temperature.
Poor Resolution	Old column; Inappropriate mobile phase	Replace column; Optimize mobile phase composition or gradient slope.
Extraneous Peaks	Sample contamination; Ghost peaks from previous injection	Use clean glassware; Run a blank gradient to check for carryover.

Conclusion

The **rac 5-Keto Fluvastatin** analytical standard is indispensable for the quality control and safety assessment of Fluvastatin drug products. The HPLC-UV method detailed herein provides a robust, reliable, and stability-indicating protocol for its quantification. The method is designed for validation according to stringent ICH guidelines, ensuring regulatory compliance. For applications demanding higher sensitivity or unequivocal identification, the outlined LC-MS/MS approach serves as an excellent confirmatory technique. Proper handling of the standard and adherence to these protocols will enable researchers and analysts to generate accurate and reproducible data, ultimately safeguarding patient health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 2. rac 5-Keto Fluvastatin | 1160169-39-0 | IK162498 [biosynth.com]
- 3. rac 5-Keto Fluvastatin | 1160169-39-0 [chemicalbook.com]
- 4. allmpus.com [allmpus.com]
- 5. ICH Official web site : ICH [ich.org]
- 6. scispace.com [scispace.com]
- 7. FORCED DEGRADATION STUDY OF STATINS: A REVIEW | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. rac 5-Keto Fluvastatin | C24H24FNO4 | CID 23112881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. A novel HPLC method developed and validated for the detection and quantification of atorvastatin, fluvastatin, pitavastatin and pravastatin during transdermal delivery studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ftp.uspbpep.com [ftp.uspbpep.com]
- 13. ftp.uspbpep.com [ftp.uspbpep.com]
- 14. trungtamthuoc.com [trungtamthuoc.com]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 17. database.ich.org [database.ich.org]
- 18. Review on Forced Degradation Study of Statins - ProQuest [proquest.com]

- 19. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Potentially new isobaric metabolite of fluvastatin observed by LC-MS/MS during incurred sample analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. lcms.cz [lcms.cz]
- 22. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note & Protocol: Analytical Standard for rac 5-Keto Fluvastatin]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b024276#analytical-standard-for-rac-5-keto-fluvastatin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com